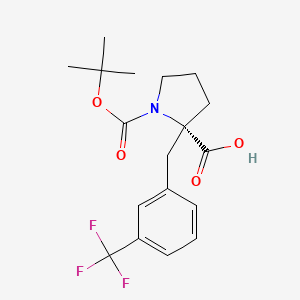

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-pyrrolidine is an N-substituted pyrrolidine . It has the empirical formula C9H17NO2 and a molecular weight of 171.24 .

Synthesis Analysis

N-Boc-pyrrolidine is reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane . It undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity .Molecular Structure Analysis

The SMILES string for N-Boc-pyrrolidine isCC(C)(C)OC(=O)N1CCCC1 . Chemical Reactions Analysis

N-Boc-pyrrolidine may be used in the synthesis of the following: 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, 2-alkenyl-N-Boc-pyrrolidines, 1-deoxycastanospermine, methylphenidate analogues, and (+)-elaeokanine A .Physical and Chemical Properties Analysis

N-Boc-pyrrolidine is a liquid with a refractive index of 1.449 (lit.) . It has a boiling point of 80 °C/0.2 mmHg (lit.) and a density of 0.977 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Base-Induced Dimerization

Research demonstrates the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to the formation of pyrrolidine analogs. This process, involving (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, showcases the compound's utility in synthesizing complex molecular structures with specific stereochemistry, which is crucial in the development of pharmaceuticals and fine chemicals (Leban & Colson, 1996).

Crystal Structure Analysis

The compound's derivatives have been characterized through X-ray diffraction studies, revealing detailed information about their molecular and crystal structures. Such analyses are essential for understanding the physical and chemical properties of new compounds, which can influence their reactivity and potential applications in various fields of chemistry (Naveen et al., 2007).

Palladium-Catalyzed Coupling Reactions

The utility of tert-butylcarbonyl pyrrolidine derivatives in palladium-catalyzed coupling reactions has been explored, highlighting the compound's role in forming carbon-carbon bonds. Such reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures relevant to pharmaceuticals and materials science (Wustrow & Wise, 1991).

Selective Deprotection Techniques

Studies on the selective removal of the tert-butoxycarbonyl protecting group offer insights into the compound's reactivity and the development of efficient synthetic routes. These techniques are crucial for the stepwise construction of molecules in synthetic organic chemistry, particularly in peptide synthesis (Bodanszky & Bodanszky, 2009).

Synthesis of Pyrrolidine Derivatives

The synthesis and characterization of pyrrolidine derivatives from this compound have been reported. These studies contribute to the field of medicinal chemistry by providing new scaffolds for drug development and exploring the biological activity of pyrrolidine-based compounds (Yuan et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGUGSIKOXDJSI-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428027 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217832-93-3 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.